

N-Hydroxybenzamide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Hydroxybenzamide**

Cat. No.: **B056167**

[Get Quote](#)

For researchers, scientists, and drug development professionals, this in-depth guide provides a technical overview of the fundamental properties, biological activities, and experimental protocols associated with **N-Hydroxybenzamide**. This document summarizes key quantitative data in structured tables, offers detailed methodologies for essential experiments, and visualizes complex biological pathways and workflows.

Core Properties of N-Hydroxybenzamide

N-Hydroxybenzamide, also known as benzohydroxamic acid, is a key structural motif in medicinal chemistry. Its fundamental properties are summarized below.

Physicochemical Properties

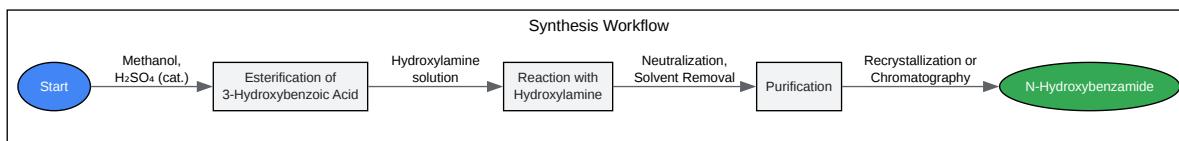
Property	Value	Reference
Molecular Formula	C ₇ H ₇ NO ₂	[1] [2]
Molecular Weight	137.14 g/mol	[1]
Appearance	Rhombic crystals or light beige solid	[1]
Melting Point	126-130 °C	
Boiling Point	Explodes upon heating	[1]
Solubility	Soluble in alcohol and 1 M NaOH (50 mg/mL). Slightly soluble in ether. Insoluble in benzene. Slightly soluble in water.	

Spectroscopic Data

Spectrum Type	Data	Reference
¹ H NMR	Predicted spectrum available.	
¹³ C NMR	Predicted spectrum available.	[3]
Infrared (IR)	Gas-phase spectrum available.	[2]
Mass Spectrometry (MS)	Electron ionization mass spectrum available.	[4]

Synthesis of N-Hydroxybenzamide

A common method for the synthesis of **N-Hydroxybenzamide** involves the reaction of a benzoic acid derivative with hydroxylamine. A detailed two-step protocol is outlined below.


Experimental Protocol: Two-Step Synthesis

Step 1: Esterification of 3-Hydroxybenzoic Acid to Methyl 3-hydroxybenzoate[\[5\]](#)

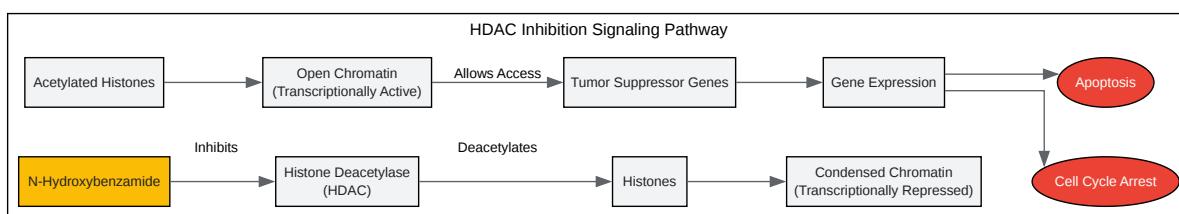
- Reaction Setup: Dissolve 3-hydroxybenzoic acid (1 equivalent) in methanol and add a catalytic amount of concentrated sulfuric acid.
- Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: After cooling to room temperature, remove the methanol under reduced pressure.
- Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by a brine wash.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-hydroxybenzoate. Further purification can be done by column chromatography.

Step 2: Synthesis of N,3-dihydroxybenzamide^[5]

- Hydroxylamine Solution Preparation: Prepare a solution of free hydroxylamine by dissolving hydroxylamine hydrochloride (3-5 equivalents) in methanol, followed by the addition of a strong base like potassium hydroxide or sodium methoxide. A precipitate of KCl or NaCl will form.
- Reaction: Filter the salt precipitate and add the methanolic hydroxylamine solution to the methyl 3-hydroxybenzoate (1 equivalent) from Step 1.
- Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) for several hours to overnight, monitoring by TLC.
- Work-up: Upon completion, neutralize the mixture with a dilute acidic solution (e.g., HCl) and remove the solvent under reduced pressure.
- Purification: The crude N,3-dihydroxybenzamide can be purified by recrystallization or column chromatography.

[Click to download full resolution via product page](#)

General workflow for the synthesis of **N-Hydroxybenzamide**.

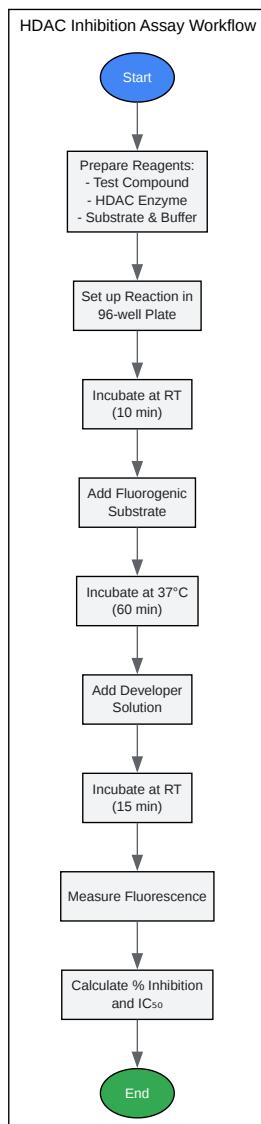

Biological Activity and Mechanism of Action

N-Hydroxybenzamide and its derivatives are recognized for their significant biological activities, primarily as anticancer and antimicrobial agents.

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

A primary therapeutic application of **N-hydroxybenzamide** derivatives is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, which leads to chromatin condensation and transcriptional repression.^[6] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.^[6]

N-hydroxybenzamide derivatives act as potent HDAC inhibitors by chelating the catalytic zinc ion within the HDAC active site through their hydroxamic acid moiety, which blocks the enzyme's activity.^[6] This inhibition leads to an open chromatin state and the re-expression of critical genes, ultimately resulting in cell cycle arrest, differentiation, and apoptosis.^[6]


[Click to download full resolution via product page](#)

Signaling pathway of HDAC inhibition by **N-Hydroxybenzamide**.

Experimental Protocol: In Vitro HDAC Inhibition Assay[7]

This fluorometric assay determines the in vitro inhibitory activity of compounds on HDAC enzymes.

- Reagent Preparation:
 - Prepare serial dilutions of the **N-hydroxybenzamide** derivative in assay buffer.
 - Prepare a solution of the recombinant human HDAC enzyme in assay buffer.
 - Prepare the fluorogenic HDAC substrate and developer solution.
- Reaction Setup: In a 96-well microplate, add the assay buffer, the test compound (or vehicle control), and the diluted HDAC enzyme.
- Incubation: Incubate the plate for approximately 10 minutes at room temperature.
- Enzymatic Reaction: Initiate the reaction by adding the fluorogenic substrate to all wells and incubate at 37°C for about 60 minutes.
- Stop Reaction: Stop the reaction by adding the developer solution.
- Fluorescence Measurement: After a further incubation of about 15 minutes, measure the fluorescence intensity.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

[Click to download full resolution via product page](#)

Workflow for a typical in vitro HDAC inhibition assay.

Antimicrobial Activity

N-Hydroxybenzamide derivatives have also demonstrated potential as antimicrobial agents. Their activity can be assessed using standard microbiological assays.

Experimental Protocol: Broth Microdilution MIC Assay[7]

This method determines the minimum inhibitory concentration (MIC) of a compound.

- Preparation:
 - Prepare a stock solution of the **N-hydroxybenzamide** derivative.
 - Prepare a standardized inoculum of the test microorganism (e.g., 5×10^5 CFU/mL).
- Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth (e.g., Mueller-Hinton Broth).
- Inoculation: Add the standardized inoculum to each well. Include positive (broth + inoculum) and negative (broth only) controls.
- Incubation: Incubate the plate at 35-37°C for 16-20 hours.
- Reading MIC: The MIC is the lowest concentration of the compound with no visible microbial growth.

Reactivity and Safety

N-Hydroxybenzamide is classified as an amide. Amides can react with azo and diazo compounds to generate toxic gases. Flammable gases may be formed by their reaction with strong reducing agents. It is slightly soluble in water. For spills, it is recommended to dampen the solid material with water before transferring to a suitable container.

This guide provides a foundational understanding of **N-Hydroxybenzamide** for research and development purposes. For more detailed information, consulting the referenced literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzamide, N-hydroxy- [webbook.nist.gov]

- 2. Benzamide, N-hydroxy- [webbook.nist.gov]
- 3. Benzohydroxamic acid | C7H7NO2 | CID 10313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzamide, N-hydroxy- [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [N-Hydroxybenzamide: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056167#n-hydroxybenzamide-fundamental-properties-for-researchers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com